Deoxybrevianamide E
Deoxybrevianamide E
Deoxybrevianamide E is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a 1,1-dimethylallyl group. It is a dipeptide, a member of indoles, a pyrrolopyrazine and an indole alkaloid. It is functionally related to a brevianamide F.
Deoxybrevianamide E is a natural product found in Penicillium italicum and Penicillium brevicompactum with data available.
Deoxybrevianamide E is a natural product found in Penicillium italicum and Penicillium brevicompactum with data available.
Brand Name:
Vulcanchem
CAS No.:
34610-68-9
VCID:
VC20786464
InChI:
InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1
SMILES:
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3
Molecular Formula:
C21H25N3O2
Molecular Weight:
351.4 g/mol
Deoxybrevianamide E
CAS No.: 34610-68-9
Cat. No.: VC20786464
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Deoxybrevianamide E is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a 1,1-dimethylallyl group. It is a dipeptide, a member of indoles, a pyrrolopyrazine and an indole alkaloid. It is functionally related to a brevianamide F. Deoxybrevianamide E is a natural product found in Penicillium italicum and Penicillium brevicompactum with data available. |
|---|---|
| CAS No. | 34610-68-9 |
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1 |
| Standard InChI Key | KUGNSEAHJVSMAJ-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 |
| SMILES | CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 |
| Canonical SMILES | CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 |
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